REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[Cl:5][C:6]1[CH:7]=[C:8]([CH2:13][CH2:14][S:15]([O-:18])(=O)=[O:16])[CH:9]=[CH:10][C:11]=1[Cl:12].[Na+].C1C=CC=CC=1>CN(C)C=O>[Cl:5][C:6]1[CH:7]=[C:8]([CH2:13][CH2:14][S:15]([Cl:3])(=[O:18])=[O:16])[CH:9]=[CH:10][C:11]=1[Cl:12] |f:1.2|
|
Name
|
|
Quantity
|
1.15 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
sodium 2-(3,4-dichloro-phenyl)-ethanesulfonate
|
Quantity
|
3.17 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)CCS(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was then heated at 80° C. for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
The solids were washed with benzene
|
Type
|
CONCENTRATION
|
Details
|
the combined filtrates were concentrated in vacuo
|
Type
|
TEMPERATURE
|
Details
|
the resulting suspension was heated at 50° C. for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
a solid was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)CCS(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |